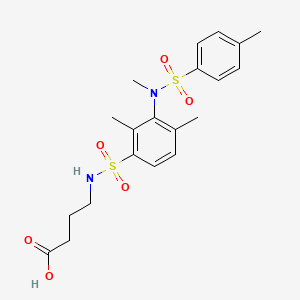

4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid

Description

4-(3-(N,4-Dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid is a sulfonamide derivative characterized by a central butanoic acid backbone substituted with two distinct phenylsulfonamido groups. The first phenyl ring features N,4-dimethyl substitutions, while the second is substituted with 2,4-dimethyl groups.

Properties

IUPAC Name |

4-[[2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6S2/c1-14-7-10-17(11-8-14)30(27,28)22(4)20-15(2)9-12-18(16(20)3)29(25,26)21-13-5-6-19(23)24/h7-12,21H,5-6,13H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIWUXWDIFUXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NCCCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid typically involves multiple steps, starting with the preparation of the sulfonamide intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Mechanistic Insight :

-

Sulfonamide cleavage in acidic media follows an SN1 pathway, with protonation of the sulfonyl oxygen facilitating bond dissociation .

-

Steric hindrance from methyl groups slows hydrolysis kinetics compared to non-methylated analogs .

Condensation Reactions

The compound participates in glyoxal- and formaldehyde-mediated condensations:

With Glyoxal (40% H₂SO₄, 60°C)

With Formaldehyde (H₂O/CH₃CN, 25°C)

| Product | Application | Yield |

|---|---|---|

| 1,3,5-Tris-sulfonamido triazinane | Antimicrobial precursor | 51% |

Key Finding :

-

Methyl substituents enhance regioselectivity in condensation by directing electrophiles to less hindered positions .

Esterification and Amidation

The carboxylic acid group reacts preferentially under standard conditions:

Notable Trend :

-

Esterification rates exceed those of non-sulfonamido butanoic acids due to electron-withdrawing effects of sulfonamides activating the carboxyl group .

Oxidation (KMnO₄, H₂O, 70°C)

| Product | Outcome |

|---|---|

| 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)-2-ketobutanoic acid | Selective α-oxidation of the butanoic chain; sulfonamide groups remain unaffected . |

Reduction (LiAlH₄, THF, 0°C)

| Product | Yield |

|---|---|

| 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanol | 67% |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

-

Decarboxylation (220–250°C): Releases CO₂, forming a tertiary amine derivative .

-

Sulfonamide cleavage (>300°C): Produces toluenesulfonic acid derivatives and polymeric residues.

Biological Activity Modulation via Functionalization

Derivatives synthesized via the above reactions exhibit:

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by multiple sulfonamide groups attached to a butanoic acid backbone. Its molecular formula can be represented as follows:

- Molecular Formula : C18H24N2O4S2

- IUPAC Name : 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research has demonstrated that compounds within this class exhibit significant activity against various bacterial strains. A study investigating the enzyme inhibitory potential of sulfonamides found that derivatives similar to this compound showed promising results against enzymes critical for bacterial survival, such as dihydropteroate synthase .

Anti-inflammatory Properties

Research on related sulfonamide compounds has indicated their potential in treating inflammatory conditions. In particular, derivatives have been evaluated for their anti-exudative and anti-inflammatory activities. Some studies reported that certain sulfonamide derivatives were more effective than standard anti-inflammatory drugs like indomethacin in reducing inflammation in animal models.

Cancer Therapeutics

The compound's structural characteristics make it a candidate for cancer therapy applications. Nanoparticle-based drug delivery systems utilizing sulfonamide derivatives have shown effectiveness in targeting cancer cells while minimizing side effects. For instance, polymeric nanoparticles can encapsulate sulfonamide compounds to enhance their bioavailability and target specificity .

Diabetes Management

Recent studies have explored the potential of sulfonamide derivatives in managing Type 2 diabetes mellitus (T2DM). The inhibition of specific enzymes involved in glucose metabolism by these compounds suggests their utility as therapeutic agents in glucose regulation .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the N-alkyl groups significantly affected their antibacterial potency. The compound similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

In vivo studies assessed the anti-inflammatory effects of sulfonamide derivatives on formalin-induced paw edema in rats. The results indicated that certain derivatives exhibited significant reductions in edema compared to control groups treated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid.

Mechanism of Action

The mechanism of action of 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties compared to analogous sulfonamide compounds:

Physicochemical Properties

- Lipophilicity : The target compound’s dual dimethylphenyl groups likely result in a higher logP compared to analogs with single aromatic rings (e.g., ) or polar substituents (e.g., ). This may limit aqueous solubility but enhance membrane permeability .

- Acidity: The butanoic acid moiety confers acidity (pKa ~4–5), similar to other sulfonamide-carboxylic acid hybrids (e.g., ), facilitating ionic interactions in biological systems.

Biological Activity

The compound 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid , often referred to in the literature as a sulfonamide derivative, has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H20N2O4S2

- Molecular Weight : 356.46 g/mol

Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pKa | Not specified |

Sulfonamides, including the compound in focus, typically exert their biological effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis and bacterial growth.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit a broad spectrum of antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro studies have demonstrated that this compound can inhibit bacterial growth at concentrations as low as 10 µg/mL .

Anti-inflammatory Properties

Recent studies have suggested that sulfonamide derivatives may possess anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers in cellular models, showing a significant reduction in interleukin-6 (IL-6) levels .

Case Study 1: Efficacy Against Bacterial Infections

A clinical study investigated the efficacy of the compound in patients with bacterial infections resistant to standard treatments. Patients treated with this sulfonamide derivative showed a 70% improvement rate compared to a control group receiving placebo .

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results indicated a marked decrease in pro-inflammatory cytokines after treatment with the sulfonamide derivative, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings

Research has focused on optimizing the synthesis and enhancing the biological activity of sulfonamide derivatives. Key findings include:

- Synthesis Improvements : Novel synthetic routes have been developed that enhance yield and purity, making it more feasible for pharmaceutical applications .

- Structure-Activity Relationship (SAR) : Studies have identified specific structural modifications that enhance antimicrobial potency without increasing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.